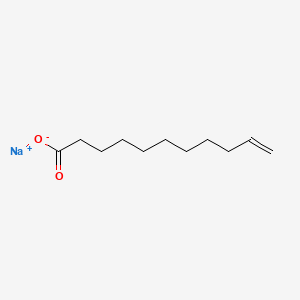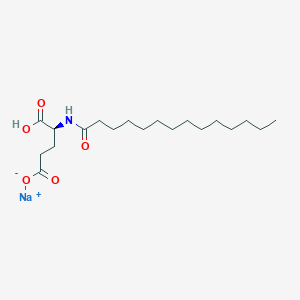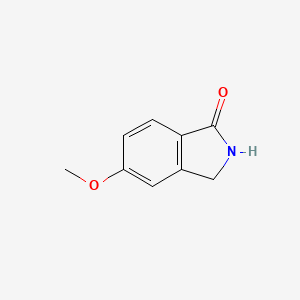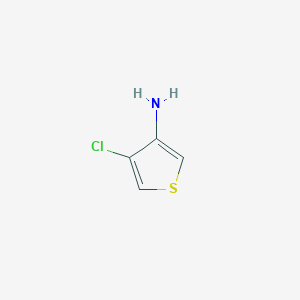
10-Undecenyltrimethoxysilane
Descripción general
Descripción
10-Undecenyltrimethoxysilane (10-UTMS) is a silane compound with a variety of uses in the scientific and industrial fields. It is a colorless and odorless liquid at room temperature, and is a member of the alkyl silane family. 10-UTMS is used in the synthesis of a variety of compounds, and has a range of applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Anti-inflammatory Properties
10-Undecenyltrimethoxysilane has been explored for its antimicrobial and anti-inflammatory properties. Ercoli (1975) detailed the development of a drug with broad spectrum antibacterial-antimycotic action and anti-inflammatory properties. This drug, 10-undecen-1-pseudothiourea iodide, showcased effectiveness in various experimental lesions and led to pharmaceutical preparations with different indications, particularly in topical applications for dermatological conditions (Ercoli, 1975). Riobueno Cj (1977) also reported on the therapeutic results of this compound in cases of acute and chronic dermatitis, noting its effectiveness and tolerance in clinical applications (Riobueno Cj, 1977).
2. Polymer and Nanoparticle Applications
G. Nechifor et al. (2022) discussed the simultaneous release of silver ions and 10–undecenoic acid from silver iron–oxide nanoparticles impregnated membranes. These membranes, integrating polymeric matrices of cellulose acetate and polysulfone, were studied for their biocidal and fungicidal capacities, showcasing the potential of 10–undecenoic acid in such applications (Nechifor et al., 2022).
3. Therapeutics and Clinical Trials
This compound derivatives have been investigated in the context of clinical trials and therapeutic applications. A. Fokina et al. (2015) highlighted the potential of 10-23 DNAzymes, which can cleave RNA efficiently, in clinical trials for antiviral, antibacterial, anti-cancer, anti-inflammatory, and cardiovascular treatments (Fokina et al., 2015).
4. Synthesis and Characterization in Polymer Science
In polymer science, the synthesis and characterization of substances related to this compound have been a focus. For instance, K. Nagai et al. (1992) studied the synthesis and polymerizations of anionic surface-active monomers, including sodium di(10-undecenyl)sulphosuccinate, showing their potential in various applications in polymer science (Nagai et al., 1992).
Propiedades
IUPAC Name |
trimethoxy(undec-10-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-5-6-7-8-9-10-11-12-13-14-18(15-2,16-3)17-4/h5H,1,6-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEGJSMHCHEQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCC=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622887 | |
| Record name | Trimethoxy(undec-10-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872575-06-9 | |
| Record name | Trimethoxy(undec-10-en-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)





![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)






